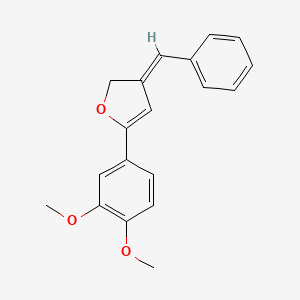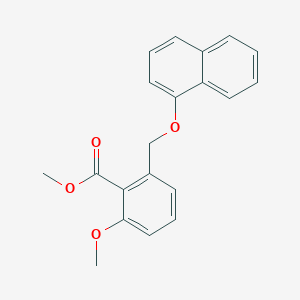![molecular formula C16H15BrO4 B6339417 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95% CAS No. 1171924-27-8](/img/structure/B6339417.png)
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester” belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of estrogen receptor beta complexed with a similar compound, “3-Bromo-6-hydroxy-2-(4-hydroxy-phenyl)-inden-1-one”, has been deposited in the Protein Data Bank .科学的研究の応用
Environmental Presence and Health Implications
The presence and effects of parabens and their derivatives (which are structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester) in various environments have been a subject of research. Studies have shown that parabens, as esters of para-hydroxybenzoic acid, are widely used in cosmetics, personal care products, pharmaceuticals, and foodstuff. Their occurrence and fate in aquatic environments and human exposure have been monitored due to potential health implications, including endocrine disruption (Haman et al., 2015; Zhang et al., 2020).
Analytical Method Developments
Research has been dedicated to developing analytical methods for identifying and quantifying paraben concentrations, particularly in cosmetic products. The importance and amount of methyl paraben, a compound with structural similarities to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been studied extensively. Techniques like spectrophotometric methods, HPLC, Electrokinetic capillary electrophoresis, and spectrofluorimetric methods are used for this purpose (Mallika J.B.N et al., 2014).
Enzyme Action and Microbial Polymers
Research on enzyme action and microbial polymers has also intersected with compounds structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have explored the enzyme-hydrolyzing actions of various tissues in rabbits using esters as substrates, revealing intricate details about enzyme actions and physiological behavior (Noyes et al., 1926). Additionally, Polyhydroxyalkanoates (PHAs), microbial polymers formed from ester bonds, have been extensively studied for their biodegradable and biocompatible nature, shedding light on the biosynthesis and potential applications of these materials (Amara, 2010).
Biomarker Studies
Alkyl protocatechuates, which are structurally related to parabens and hence could share similarities with 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been identified as novel urinary biomarkers for exposure to p-hydroxybenzoic acid esters (parabens). These findings highlight the significance of hydroxylation in the metabolism of parabens and suggest the importance of these derivatives in accurately estimating human exposure to such compounds (Wang & Kannan, 2013).
作用機序
Target of Action
The primary targets of the compound are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in mediating the effects of hormones and regulating gene expression.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .
特性
IUPAC Name |
methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYWANCNYBFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CCC2=CC=C(C=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)
![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)
![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)
![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339379.png)

![2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339408.png)
![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)
